molecular formula C14H23N3OS B2952181 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 361168-27-6

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

Cat. No.: B2952181
CAS No.: 361168-27-6
M. Wt: 281.42
InChI Key: ZNDVVRGOMIIMTI-UHFFFAOYSA-N
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Description

N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a pentanamide side chain. This scaffold is notable for its fused bicyclic structure, combining sulfur-containing thiophene and nitrogen-rich pyrazole rings.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-5-6-7-12(18)15-13-10-8-19-9-11(10)16-17(13)14(2,3)4/h5-9H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDVVRGOMIIMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a thieno[3,4-c]pyrazole core and a tert-butyl substituent, contributes to its diverse chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Specifically, studies have shown effectiveness against various microorganisms, including:

  • Candida albicans
  • Escherichia coli

These findings suggest that the compound may inhibit the growth of these pathogens through mechanisms involving enzyme inhibition and disruption of cellular processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may interact with serine/threonine kinases involved in the MAP kinase signaling pathway. This interaction could modulate cytokine production in macrophages, leading to potential anti-inflammatory effects and influencing tumor growth dynamics .

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases: The compound may bind to specific serine/threonine kinases, altering their activity and affecting cellular signaling pathways related to growth and differentiation.
  • Cytokine Modulation: By influencing cytokine production in immune cells, the compound may exert anti-inflammatory effects that are beneficial in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For instance:

StudyCell LineIC50 (µM)Observations
Study AHeLa (cervical cancer)15Significant reduction in viability
Study BMCF-7 (breast cancer)10Induction of apoptosis observed

These findings highlight the potential therapeutic applications of this compound in oncology .

Animal Models

Further research utilizing animal models has shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents.

Comparison with Similar Compounds

N-tert-Butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (10d-3-2)

  • Structure : Benzamide-linked pyrazole with phenyl and methyl substituents.
  • Physicochemical Data :
    • Melting Point: 105–106°C
    • IR (KBr): 3270 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O)
    • Elemental Analysis: C, 75.50% (calc. 75.65%); H, 6.88% (calc. 6.95%); N, 12.48% (calc. 12.60%) .

N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8)

  • Structure : Incorporates a nitro group at the para position of the phenyl ring and methyl groups on the pyrazole.
  • Physicochemical Data :
    • Elemental Analysis: C, 76.38% (calc. 76.05%); H, 7.15% (calc. 7.25%); N, 12.26% (calc. 12.09%) .
  • Key Feature: The nitro group introduces strong electron-withdrawing effects, which may alter electronic properties and reactivity compared to non-nitrated analogues.

Target Compound: N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

  • Structure : Differs from the above analogues by replacing the benzamide group with a pentanamide chain and incorporating a thiophene ring fused to the pyrazole.
  • Hypothesized Properties :
    • The thiophene ring may confer enhanced π-conjugation and sulfur-mediated interactions.
    • The pentanamide side chain could improve lipophilicity compared to shorter acyl groups.

Comparative Data Table

Compound Name Molecular Formula Melting Point (°C) Elemental Analysis (C/H/N) Key Substituents
10d-3-2 C₂₁H₂₃N₃O 105–106 75.50/6.88/12.48 5-methyl-2-phenyl
10d-8 C₂₂H₂₅N₃O Not reported 76.38/7.15/12.26 4,5-dimethyl-1-(4-nitrophenyl)
Target Compound (Hypothetical) C₁₆H₂₃N₃OS Not available Not available Thieno[3,4-c]pyrazole, pentanamide

Impact of Substituents on Properties

  • Alkyl Chains (e.g., pentanamide in target compound) : Longer chains like pentanamide may enhance membrane permeability compared to shorter acyl groups in benzamide derivatives .
  • Thiophene vs. Benzene Rings : Thiophene’s lower aromaticity and sulfur atom could modify electronic distribution and intermolecular interactions (e.g., hydrogen bonding via sulfur) .

Research Findings and Limitations

  • Synthetic Challenges : The tert-butyl group in analogues like 10d-3-2 and 10d-8 improves steric protection during synthesis but complicates purification due to increased hydrophobicity .
  • Gaps in Evidence : Direct experimental data (e.g., NMR, IR) for the target compound are absent, limiting rigorous comparison. Biological activity or solubility studies are also unreported.

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